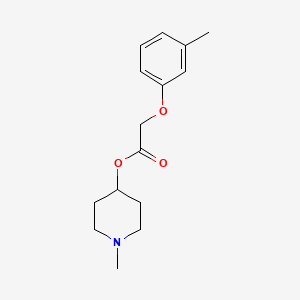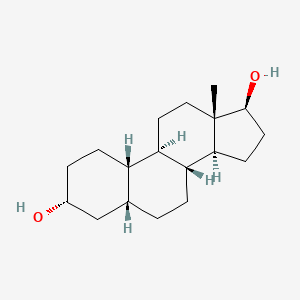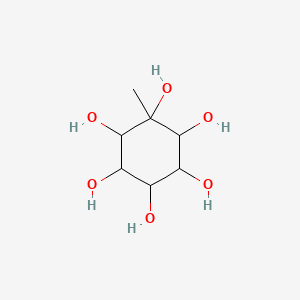
Bumepidil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bumepidil is a synthetic vasoactive compound primarily used as a coronary vasodilator with antiarrhythmic properties. It is known for its ability to decrease systemic blood pressure, coronary resistance, and arterio-venous oxygen difference while increasing coronary sinus outflow .
Preparation Methods
The synthesis of Bumepidil involves the preparation of 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e]triazolo[1,5-a]pyrimidine. The reaction conditions typically include the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bumepidil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Bumepidil has several scientific research applications, including:
Chemistry: Used as a model compound for studying vasoactive properties and reaction mechanisms.
Biology: Investigated for its effects on coronary circulation and cardiovascular health.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases.
Industry: Utilized in the development of new synthetic vasoactive compounds
Mechanism of Action
Bumepidil exerts its effects by decreasing systemic blood pressure, coronary resistance, and arterio-venous oxygen difference. It increases coronary sinus outflow without significantly affecting myocardial oxygen consumption. The molecular targets and pathways involved include the modulation of coronary blood flow and vascular resistance .
Comparison with Similar Compounds
Bumepidil is unique compared to other coronary dilators due to its novel mechanism of action and specific effects on coronary circulation. Similar compounds include other synthetic vasoactive compounds used for coronary circulation, such as nitroglycerin and isosorbide dinitrate .
properties
CAS RN |
62052-97-5 |
|---|---|
Molecular Formula |
C12H17N5 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
3-tert-butyl-7-methyl-1,3,8,10,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
InChI |
InChI=1S/C12H17N5/c1-8-9-5-6-16(12(2,3)4)10(9)17-11(15-8)13-7-14-17/h7H,5-6H2,1-4H3 |
InChI Key |
NJJPSFAJAKVSST-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC=NN2C3=C1CCN3C(C)(C)C |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1CCN3C(C)(C)C |
synonyms |
8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo(3,2-e)(1,2,4)triazolo(1,5-a)pyrimidine bumepidil CS 611 CS-611 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



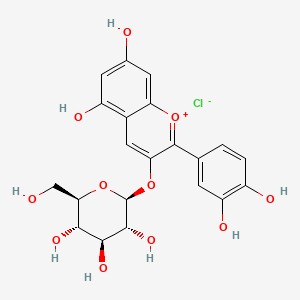
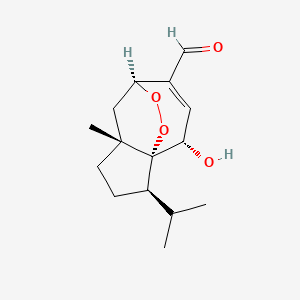

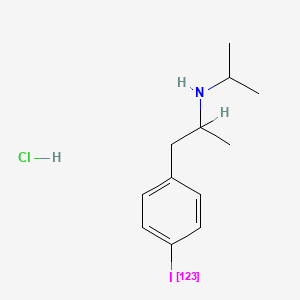


![[4-[(2-Fluorophenyl)methoxy]phenyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1216156.png)

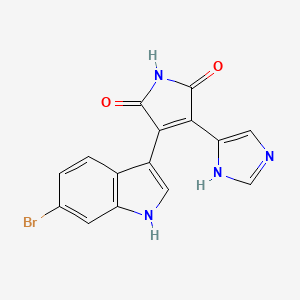
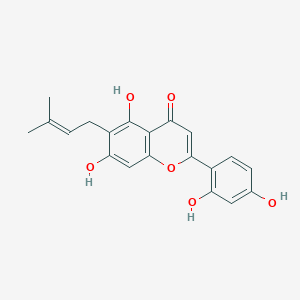
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1216161.png)
